molecular formula C13H12N2O2 B1266482 2-(Benzylamino)nicotinic acid CAS No. 33522-80-4

2-(Benzylamino)nicotinic acid

Cat. No. B1266482
CAS RN: 33522-80-4
M. Wt: 228.25 g/mol
InChI Key: AHAACQWBYCPTNV-UHFFFAOYSA-N
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Description

2-(Benzylamino)nicotinic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)nicotinic acid consists of a benzyl group attached to a nicotinic acid molecule via an amino linkage . The exact spatial configuration of the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

2-(Benzylamino)nicotinic acid is a solid at room temperature . It has a molecular weight of 228.25 , a density of 1.3±0.1 g/cm3 , and a boiling point of 426.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

2-(Benzylamino)nicotinic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . It should be handled with appropriate safety measures, including wearing eye protection and avoiding release to the environment .

properties

IUPAC Name

2-(benzylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAACQWBYCPTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187161
Record name Nicotinic acid, 2-(benzylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)nicotinic acid

CAS RN

33522-80-4
Record name Nicotinic acid, 2-(benzylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 2-(benzylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (4.82 g, 34.9 mmol) was added to a mixture of 2-chloronicotinic acid (5.0 g, 31.7 mol), benzylamine (3.47 ml, 31.7 mmol) and copper (I) bromide (450 mg, 3.17 mmol) in N,N-dimethylformamide (50 ml), and the reaction heated at 100° C. for 2 hours, then cooled. The resulting solid was filtered off and the filtrate evaporated under reduced pressure. The residue was partitioned between 4N sodium hydroxide solution (25 ml) and dichloromethane (25 ml) and the layers separated. The organic solution was extracted with water (2×), and the combined aqueous solutions, neutralised using concentrated hydrochloric acid. The resulting solid was filtered off, washed with cold water and dried in vacuo at 50° C., to afford the title compound, 1.6 g.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzylamine (14 mL, 126.8 mmol) was added to a solution of chloronicotinic acid (10 g, 63.4 mmol) in pyridine and refluxed overnight. The pyridine was distilled and the residue was dissolved in 1N NaOH. The solution was diluted with water to adjust the pH to 10 to 11 and washed by dichloromethane. The aqueous phase was neutralized with cold aqueous 10% HCl solution to adjust the pH to 6 to 7. The solids formed were filtered, washed with cold water, and dried in a vacuum oven to yield 12.2 g (84%) of 2-benzylamino nicotinic acid (1) as white solids. MP: 148° C.; 1H-NMR (DMSO-d6): δ 4.69 (d, J=3.6 Hz, 2H), 6.61 (dd, J=4.9, 7.7 Hz, 1H), 7.23 (m, 1H), 7.29 (m, 4H), 8.08 (dd, J=1.8, 7.0 Hz, 1H), 8.28 (dd, J=1.8, 7.0 Hz, 1H), 8.47 (br. s, 1H), 13.10 (s, 1H); EIMS: 229 (M+1), 251 (M+23).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-chloronicotinic acid (10.0 g) and benzylamine (13.34 ml) was heated at 130° C. for 2 hours. The mixture was cooled and the resulting solid was broken up, triturated with water, acidified to pH 6 and filtered. The solid obtained was boiled up in IMS (200 ml), cooled and filtered to give 2-benzylaminonicotinic acid, m.p. 223°-225° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.34 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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